![molecular formula C19H16F2N2OS B2652498 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476277-48-2](/img/structure/B2652498.png)

2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

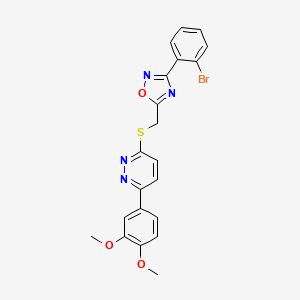

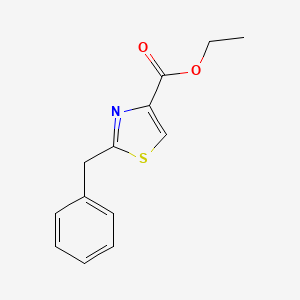

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an amide group at the 4 position. The amide group is further substituted with a 1,3-thiazol-2-yl group, which is a five-membered ring containing nitrogen and sulfur atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate 2,6-difluorobenzoyl chloride with the corresponding 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), the polar amide group, and the electronegative fluorine atoms. These features could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

As a benzamide derivative, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions at the carbonyl carbon of the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, influencing its solubility and permeability .Aplicaciones Científicas De Investigación

Anticancer Potential

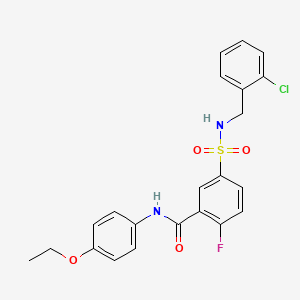

A series of substituted benzamides, closely related to the chemical structure of interest, demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology. These compounds showed higher anticancer activities than the reference drug in some cases, highlighting their significance in cancer research (Ravinaik et al., 2021).

Antipathogenic Activity

Thiourea derivatives, structurally similar to the compound , exhibited significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

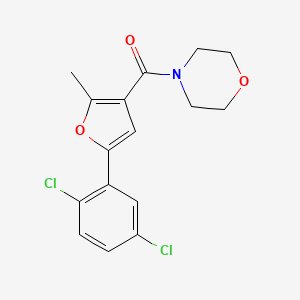

Electronic Properties and Material Science

Research into conjugated polymers incorporating fluoro-benzothiadiazole units similar to the core structure of interest revealed significant impacts on electronic properties. Specifically, the introduction of cyano groups led to a shift from unipolar p-type to unipolar n-type charge transport, demonstrating the compound's relevance in the development of novel electronic materials (Casey et al., 2015).

Medicinal Chemistry and Synthesis

The use of similar compounds in medicinal chemistry for ortho-fluorination has been reported. Such protocols are broadly applicable in the field, indicating the importance of these compounds in developing new medicinal chemistry strategies (Wang et al., 2009).

Antimicrobial Agents

N-Phenyl-thiazolyl-benzamide derivatives have shown promising results as antimicrobial agents, with some molecules exhibiting greater potency than reference drugs against pathogenic strains. This suggests a potential role for the compound in the development of new antibacterial and antifungal therapies (Bikobo et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2OS/c1-10-7-11(2)16(12(3)8-10)15-9-25-19(22-15)23-18(24)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRNMRXXLFAKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[N-(cyanomethyl)-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]formamido]acetate](/img/structure/B2652416.png)

![5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652419.png)

![1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2652427.png)

![2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2652432.png)

![Ethyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2652433.png)

![4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2652436.png)

![N-(2,3-dihydroxypropyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2652437.png)